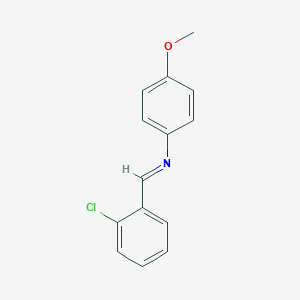

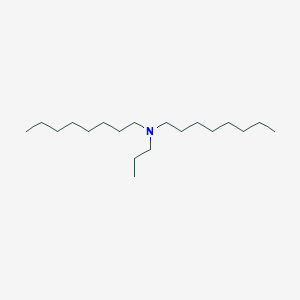

N-(2-Chlorobenzylidene)-4-methoxyaniline

Übersicht

Beschreibung

The compound "N-(2-Chlorobenzylidene)-4-methoxyaniline" is not directly studied in the provided papers. However, similar compounds with structural analogies have been investigated, which can provide insights into the chemical behavior and properties that might be expected for "N-(2-Chlorobenzylidene)-4-methoxyaniline". For instance, compounds with methoxyaniline moieties and chloro-substituted benzylidene groups have been synthesized and characterized to understand their molecular structure, reactivity, and potential applications in various fields such as pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a Schiff base by the condensation of an amine with an aldehyde or ketone. In the case of "N-(2-Chlorobenzylidene)-4-methoxyaniline", this would likely involve the reaction of 4-methoxyaniline with 2-chlorobenzaldehyde. Similar synthetic approaches are seen in the preparation of substituted benzamides and pyrazoline derivatives, which are synthesized from related starting materials and through reactions such as acylation and cyclization .

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(2-Chlorobenzylidene)-4-methoxyaniline" has been characterized using techniques such as X-ray crystallography, IR-NMR spectroscopy, and density functional theory (DFT) calculations. These studies reveal the geometric parameters, conformational flexibility, and electronic properties of the molecules. For example, the crystal structure of a related compound was determined to crystallize in the orthorhombic space group, and its molecular geometry was optimized using DFT methods . The molecular and crystal structures of other analogs have also been solved, showing different conformations and interactions within the crystal lattice .

Chemical Reactions Analysis

The reactivity of compounds structurally related to "N-(2-Chlorobenzylidene)-4-methoxyaniline" has been explored in various chemical reactions. These include the formation of pyrazoline derivatives through cyclization reactions and the reactivity of azobenzene derivatives with amino acids . The chemical behavior of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which affect the electron density distribution and reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "N-(2-Chlorobenzylidene)-4-methoxyaniline" have been investigated through experimental and theoretical methods. Properties such as vibrational frequencies, NMR chemical shift values, molecular electrostatic potential distribution, and non-linear optical properties have been calculated and measured. These properties are crucial for understanding the behavior of the compounds in different environments and for their potential applications. For instance, the luminescence properties of salicylideneaniline derivatives have been studied, revealing their potential use in materials science .

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorobenzylidene)-4-methoxyaniline The title compound, known as N-(4-Chlorobenzylidene)-4-methoxyaniline, has been prepared through a reaction involving 4-methoxyaniline and 4-chlorobenzaldehyde. The resulting molecule is nearly planar, exhibiting a minor dihedral angle between the benzene rings, showcasing its structural integrity and potential for further applications in scientific research (Xiao-Yan Ren et al., 2008).

Luminescent Properties of Methoxyaniline Derivatives Investigations into the structural and luminescence properties of N-(3,5-dihalogenosalicylidene)-2-methoxyaniline derivatives revealed their ability to form fluorescent crystals under certain conditions. These findings can be instrumental in the development of luminescent materials and the study of molecular interactions within solid-state structures (M. Tsuchimoto et al., 2016).

Antibacterial Activities of Schiff Bases Schiff bases derived from isophthalaldehyde and methoxyaniline have demonstrated moderate antibacterial activities against human pathogens. The synthesis and characterization of these compounds pave the way for their potential use in developing antibacterial agents and understanding the interaction between chemical structures and biological systems (M. Salehi et al., 2015).

Nonlinear Optical Properties and Biological Activities Benzylideneaniline compounds, synthesized from methoxyaniline derivatives, exhibit distinct nonlinear optical properties and biological activities. These findings are crucial for the development of materials with specific optical characteristics and for the exploration of their applications in various fields, including medical science (A. Subashini et al., 2021).

Crystal Structure and Antimicrobial Activities The zinc(II) complex of meso-tetraphenylporphyrin with 4-methoxyaniline has been synthesized and characterized, displaying a triclinic crystal system and antimicrobial activities against bacteria and fungi. This highlights the compound's potential use in medical applications and its significance in the field of coordination chemistry (J. Obaleye et al., 2016).

Antioxidant Activities The total antioxidant capacities of synthesized N-(methoxysalicylidene) anilines were evaluated, demonstrating their potential as antioxidants. This research contributes to the understanding of the chemical properties of these compounds and their possible applications in preventing oxidative stress-related damage (Demehin, Abidemi Iyewumi, 2021).

Zukünftige Richtungen

Future research could focus on further investigating the properties and potential applications of N-(2-Chlorobenzylidene)-4-methoxyaniline. Given the promising results of similar compounds against certain diseases , it would be interesting to explore the bioactivity of N-(2-Chlorobenzylidene)-4-methoxyaniline. Additionally, more detailed studies on the synthesis, chemical reactions, and physical and chemical properties of this compound could provide valuable insights.

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-N-(4-methoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBFMYAAXUQSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361645 | |

| Record name | N-(2-Chlorobenzylidene)-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chlorobenzylidene)-4-methoxyaniline | |

CAS RN |

17099-11-5 | |

| Record name | N-(2-Chlorobenzylidene)-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Chlorobenzylidene)-4-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)